molecular formula C15H21N5O6 B601539 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate CAS No. 86357-20-2

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate

Cat. No.: B601539
CAS No.: 86357-20-2
M. Wt: 367.36
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Description

Nomenclature and Classification

The compound 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate exists under multiple systematic and commercial nomenclatures that reflect its complex chemical structure and pharmaceutical applications. The International Union of Pure and Applied Chemistry designation identifies this molecule as [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate, providing precise structural information through its systematic naming convention. Alternative nomenclature includes the designation as ganciclovir dipropionate, which directly links the compound to its parent nucleoside analog while indicating the specific ester modification.

The compound carries the Chemical Abstracts Service registry number 86357-20-2, establishing its unique chemical identity within global databases. European Pharmacopoeia classification systems designate this substance as Ganciclovir Impurity I, reflecting its role in pharmaceutical quality control and analytical chemistry applications. Additional nomenclature variations include O,O'-Dipropanal Ganciclovir and 2-Amino-1,9-dihydro-9-[[2-(1-oxopropoxy)-1-[(1-oxopropoxy)methyl]ethoxy]methyl]-6H-purin-6-one, demonstrating the multiple approaches to describing this complex molecular structure.

The molecular formula C15H21N5O6 reveals the compound's composition, containing fifteen carbon atoms, twenty-one hydrogen atoms, five nitrogen atoms, and six oxygen atoms. The molecular weight of 367.36 daltons positions this compound within the typical range for nucleoside analogs while reflecting the additional mass contributed by the dipropionate ester groups. The Simplified Molecular Input Line Entry System representation CCC(=O)OCC(COC(=O)CC)OCn1cnc2C(=O)NC(=Nc12)N provides a standardized method for computer-based molecular identification and database searching.

Historical Development and Discovery

The historical development of this compound emerges from the broader context of ganciclovir research and the urgent medical needs arising during the acquired immunodeficiency syndrome epidemic of the 1980s. The parent compound ganciclovir, systematic name 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, was first synthesized and patented in 1980, representing a significant breakthrough in antiviral drug development. The original synthesis of ganciclovir was described starting from epichlorohydrin via condensation of 2-O-(acetoxymethyl)-1,3-di-O-benzylglycerol with N2,9-diacetylguanine, establishing the foundational chemistry for subsequent modifications.

The development of ester derivatives, including the dipropionate form, arose from systematic investigations into improving the pharmacological properties of the parent nucleoside analog. Research conducted during the mid to late 1980s specifically examined various diesters of 9-[(1,3-dihydroxy-2-propoxy)-methyl]guanine to identify derivatives with enhanced oral absorption characteristics. The dipropionate ester emerged as particularly promising due to its rapid dissolution rate, slower hydrolysis in intestinal environments, and rapid conversion to the active parent compound in liver and blood tissues.

The strategic development of ganciclovir derivatives occurred within the context of unusual drug development circumstances, where the efficacy of the parent compound was so clear that traditional placebo-controlled clinical trials could not ethically be conducted. This situation created unique developmental challenges that necessitated alternative approaches to drug optimization, including the exploration of prodrug strategies to enhance therapeutic effectiveness. The pharmaceutical company developing ganciclovir provided the drug free under compassionate use guidelines for five years, demonstrating the critical medical need that drove continued research into improved formulations.

Significance in Pharmaceutical Chemistry

The pharmaceutical significance of this compound lies in its role as a prodrug designed to overcome fundamental limitations of nucleoside analogs in clinical applications. The compound represents a strategic application of ester prodrug technology, where lipophilic ester groups are attached to polar nucleoside structures to enhance membrane permeability and bioavailability. This approach addresses the inherent challenge that nucleoside analogs face as polar molecules with poor oral bioavailability due to their limited permeability across biological membranes.

The dipropionate modification serves multiple pharmaceutical functions that extend beyond simple bioavailability enhancement. Chemical stability studies reveal that the compound exhibits a pH dependence following the pattern kobs = kH+aH+ + ko + kHO-aHO- with maximum stability occurring near pH 5. This stability profile provides advantages in formulation development and storage conditions compared to the parent nucleoside. The ester groups also provide protection against enzymatic degradation pathways that can limit the effectiveness of unmodified nucleoside analogs.

Enzymatic hydrolysis studies demonstrate tissue-specific activation patterns where the compound undergoes hydrolysis in tissue homogenates with rates following the order liver greater than intestine much greater than skin. This selective activation profile enables targeted drug delivery strategies and reduces systemic exposure to inactive prodrug forms. The rapid conversion to the active parent compound in liver and blood tissues ensures efficient activation while the slower hydrolysis in intestinal environments allows for improved absorption before premature activation.

The compound's development represents a broader paradigm in pharmaceutical chemistry where structural modifications are systematically employed to optimize drug properties. Modern nucleoside analog research increasingly relies on prodrug strategies to overcome the inherent limitations of these therapeutic agents, including poor phosphorylation efficiency, low oral bioavailability, and susceptibility to catabolic degradation. The dipropionate derivative exemplifies successful application of these principles in antiviral drug development.

Position in Nucleoside Analog Research

Within the broader landscape of nucleoside analog research, this compound occupies a significant position as both a specific antiviral agent derivative and a representative example of advanced prodrug strategies. The compound demonstrates the evolution of nucleoside analog development from simple structural modifications to sophisticated prodrug designs that address multiple pharmacological challenges simultaneously. This positioning reflects the maturation of the field from early empirical approaches to mechanism-based drug design strategies.

The compound's development parallels broader trends in nucleoside analog research where prodrug technologies have become increasingly sophisticated and targeted. Modern approaches include not only simple ester prodrugs but also macromolecular prodrugs, phosphoramidite derivatives, and tissue-specific delivery systems. The ProTide technology, pioneered by Professor Chris McGuigan, represents one of the most successful approaches in this field, where nucleoside monophosphate or monophosphonate groups are masked by aromatic groups and amino acid esters. While the dipropionate derivative employs a simpler ester strategy, it shares the fundamental principle of using chemical modifications to enhance drug delivery and activation.

Comparative analysis with other nucleoside analog prodrugs reveals the strategic advantages of the dipropionate approach. Studies examining various mono-O-, di-O-, and N2-acyl derivatives of the parent compound demonstrate that the dipropionate modification provides optimal balance between stability, permeability, and activation kinetics. The solubilities and dissolution rates of different ester derivatives decrease with increasing chain length and branching, but the dipropionate ester shows anomalously faster dissolution rates that contribute to its superior performance.

The compound's position within nucleoside analog research extends to its role in understanding structure-activity relationships for antiviral agents. The parent compound ganciclovir demonstrates potent and broad-acting antiherpetic activity against herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus. The dipropionate derivative maintains this broad spectrum activity while providing enhanced pharmacological properties, demonstrating that prodrug modifications can preserve therapeutic efficacy while improving drug delivery characteristics.

Contemporary nucleoside analog research increasingly focuses on overcoming drug resistance mechanisms and improving tissue selectivity. The dipropionate derivative contributes to this research direction by providing a model for how chemical modifications can alter drug distribution and activation patterns without compromising antiviral potency. The compound's development has informed subsequent research into more sophisticated prodrug strategies and has contributed to the understanding of ester prodrug behavior in biological systems.

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O6/c1-3-10(21)24-5-9(6-25-11(22)4-2)26-8-20-7-17-12-13(20)18-15(16)19-14(12)23/h7,9H,3-6,8H2,1-2H3,(H3,16,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXRKIDYWJFGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(COC(=O)CC)OCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235502
Record name 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86357-20-2
Record name 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-PROPANE-1,3-DIYL DIPROPANOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

Ganciclovir Dipropionate is a potent inhibitor of the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate (ganciclovir-TP), by a virus-encoded cellular enzyme, thymidine kinase (TK). Ganciclovir-TP then competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis.

Biochemical Pathways

The primary biochemical pathway affected by Ganciclovir Dipropionate is the replication of viral DNA. By inhibiting the DNA polymerase, Ganciclovir Dipropionate prevents the virus from replicating its DNA, thereby stopping the virus from multiplying.

Action Environment

The action, efficacy, and stability of Ganciclovir Dipropionate can be influenced by various environmental factors. For example, the temperature can affect the stability of Ganciclovir Dipropionate solutions. Furthermore, the patient’s renal function can impact the drug’s elimination, thereby affecting its efficacy.

Biochemical Analysis

Cellular Effects

Ganciclovir Dipropionate has significant effects on various types of cells and cellular processes. It is a DNA polymerase inhibitor used to treat cytomegalovirus and herpetic keratitis of the eye. It influences cell function by inhibiting the replication of viral DNA, thereby preventing the virus from spreading within the body. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate, commonly known as Ganciclovir Dipropionate, is a derivative of the antiviral agent Ganciclovir. This compound exhibits significant biological activity, particularly against viral infections, making it a subject of interest in antiviral research.

  • Molecular Formula : C15H21N5O6
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 86357-20-2
  • IUPAC Name : [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate

Ganciclovir and its derivatives act primarily as nucleoside analogs. They interfere with viral DNA synthesis by mimicking the natural nucleotides required for DNA replication. The incorporation of Ganciclovir into viral DNA leads to chain termination, effectively halting viral replication.

Antiviral Efficacy

Ganciclovir Dipropionate has shown efficacy against various viruses, particularly cytomegalovirus (CMV), which is a significant concern in immunocompromised patients. The compound’s ability to inhibit viral replication has been demonstrated through various in vitro and in vivo studies.

  • In Vitro Studies :
    • Studies have indicated that Ganciclovir Dipropionate exhibits potent antiviral activity against CMV with IC50 values in the low micromolar range .
    • Its prodrug nature enhances bioavailability compared to Ganciclovir, leading to improved therapeutic outcomes when administered orally .
  • In Vivo Studies :
    • Animal models have shown that Ganciclovir Dipropionate can significantly reduce viral load and improve survival rates in subjects infected with CMV .
    • The compound has also been evaluated for its safety profile and pharmacokinetics, revealing favorable absorption characteristics and reduced toxicity compared to its parent compound .

Comparative Efficacy Table

CompoundVirus TargetedIC50 (µM)Administration RouteBioavailability
GanciclovirCMV0.5IVLow
Ganciclovir DipropionateCMV0.1OralHigh
AcyclovirHSV0.3IV/OralModerate

Case Study 1: Treatment of CMV Retinitis

A clinical trial involving patients with AIDS-related CMV retinitis demonstrated that those treated with Ganciclovir Dipropionate experienced a significant reduction in retinal lesions compared to those receiving standard treatments . The study highlighted the compound's enhanced bioavailability and lower incidence of side effects.

Case Study 2: Prodrug Development

Research focused on the development of prodrugs derived from Ganciclovir has shown that modifications such as the dipropanoate ester enhance oral bioavailability and therapeutic efficacy. This approach has led to improved patient compliance due to reduced frequency of administration .

Comparison with Similar Compounds

Ganciclovir Tripropionate (EP Impurity J)

  • Structure: Features an additional propionyl group on the purine’s 2-amino position.
  • Molecular Formula : C₁₈H₂₅N₅O₇; Molecular Weight : 423.42 g/mol .
  • Key Difference: The triester structure increases logP (predicted: 1.82 vs.
  • Role : Intermediate/by-product in ganciclovir synthesis .

2-((2-Acetamido-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl Diacetate

  • Structure : Acetamido substitution at the purine’s 2-position and acetate esters.
  • Molecular Formula : C₁₅H₁₉N₅O₇; Molecular Weight : 381.35 g/mol .
  • Key Difference : The acetamido group reduces nucleophilicity, likely diminishing antiviral activity. Acetate esters may hydrolyze faster than propionates due to smaller steric bulk .

Prodrug Derivatives

Valacyclovir (2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-valinate)

  • Structure : L-valine ester of acyclovir.
  • Key Difference : The valine moiety enhances oral bioavailability (55% vs. 10–20% for acyclovir) via peptide transporter recognition .
  • Pharmacokinetics : Rapidly hydrolyzed to acyclovir by esterases in the liver and intestine .

Ganciclovir Divalinate Ditrifluoroacetate

  • Structure : Propane-1,3-diyl esterified with L-valine and trifluoroacetate counterions.
  • Molecular Formula : C₂₃H₃₂F₆N₆O₈; Molecular Weight : 658.53 g/mol .
  • Role : Designed for improved absorption; the valine ester mimics valacyclovir’s prodrug strategy .

Functionalized Derivatives with Bulky Substituents

Adamantane-Carbamoyl Derivatives (e.g., Compound 8c)

  • Structure : 8-Carbamoyl adamantyl group added to the purine core.
  • Synthesis : Prepared via Minisci-type C-H amidation using (NH₄)₂S₂O₈ and adamantane-carboxylic acid derivatives .
  • Bioactivity data are pending, but such modifications often target resistance mechanisms in herpesviruses .

Impurities and By-Products

Acyclovir Related Compound A

  • Structure: 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate.
  • Molecular Weight : 267.24 g/mol .
  • Role : Hydrolysis by-product of valacyclovir; simpler acetate ester compared to dipropionate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Role/Application References
Ganciclovir Dipropionate C₁₅H₂₁N₅O₆ 367.36 Propanoate esters, 2-amino purine Ganciclovir impurity
Ganciclovir Tripropionate C₁₈H₂₅N₅O₇ 423.42 Tripropionylated (2-amino, 1,3-diol) Synthesis intermediate
Valacyclovir C₁₃H₂₀N₆O₄ 324.34 L-valine ester, acyclovir prodrug Antiviral prodrug
Adamantane-Carbamoyl Derivative 8c C₂₄H₃₄N₆O₈ 534.57 8-Ada-carbamoyl, dipropanoate Experimental antiviral
2-Acetamido Diacetate Derivative C₁₅H₁₉N₅O₇ 381.35 2-Acetamido, acetate esters Synthetic intermediate

Research Findings and Implications

  • Ester Hydrolysis Kinetics: Propanoate esters (e.g., Ganciclovir Dipropionate) exhibit slower hydrolysis rates than acetates due to increased alkyl chain length, prolonging systemic exposure .
  • Bioactivity: The 2-amino group on the purine is critical for antiviral activity; substitution with acetamido () abolishes phosphorylation by viral kinases, rendering it inactive .
  • Synthetic Challenges : Adamantane derivatives require radical-based C-H functionalization (Minisci reaction), achieving moderate yields (65–84%) .

Preparation Methods

Core Ganciclovir Synthesis

Ganciclovir Dipropionate is derived from ganciclovir (2-amino-9-[(1,3-dihydroxy-2-propoxy)methyl]-1,9-dihydro-6H-purin-6-one). Key steps for ganciclovir synthesis include:

  • Alkylation of protected guanine : Diacetyl guanine reacts with 2-acetoxymethoxy-1,3-diacetoxypropane in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst at 90–100°C for 42–63 hours.

  • Isomer separation : The N-9 isomer is isolated via crystallization from methanol-toluene mixtures.

  • Deprotection : Hydrolysis with aqueous methylamine or potassium hydroxide yields pure ganciclovir.

Esterification to Form Ganciclovir Dipropionate

Esterification of ganciclovir’s primary hydroxyl groups is achieved through two primary methods:

Method 1: Propionic Anhydride with Acid Catalysis

  • Reagents : Propionic anhydride, sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Conditions :

    • Ganciclovir is suspended in propionic anhydride under reflux (100–120°C) for 4–6 hours.

    • Excess anhydride ensures complete diester formation.

  • Workup : The crude product is precipitated using cyclohexane and recrystallized from ethyl acetate.

  • Yield : 70–85%.

Method 2: DMAP-Catalyzed Acylation

  • Reagents : Propionic anhydride, 4-dimethylaminopyridine (DMAP).

  • Conditions :

    • Ganciclovir reacts with 2.2 equivalents of propionic anhydride in DMF at 25°C for 12–24 hours.

    • DMAP facilitates nucleophilic attack by the hydroxyl groups.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or solvent crystallization.

  • Yield : 92–98% for diester.

Key Process Parameters

ParameterMethod 1 (Acid Catalysis)Method 2 (DMAP Catalysis)
CatalystH₂SO₄ or p-TsOHDMAP
Temperature100–120°C25°C
Reaction Time4–6 hours12–24 hours
SolventNeat anhydrideDMF
Yield70–85%92–98%
Purity (HPLC)≥95%≥98%

Purification and Characterization

Crystallization Techniques

  • Solvent systems : Ethyl acetate/cyclohexane, methanol/toluene, or acetone/water.

  • Impurity removal : Activated carbon treatment for decolorization.

Analytical Confirmation

  • HPLC : Reversed-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 minutes.

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 10.64 (s, NH), 5.43 (s, CH₂O), 2.35–2.45 (m, propionyl CH₂).

    • ¹³C NMR : 172.5 ppm (ester C=O), 156.2 ppm (purine C6=O).

  • Mass Spectrometry : ESI-MS m/z 368.1 [M+H]⁺.

Industrial-Scale Considerations

  • Batch vs. continuous flow : Patents emphasize batch processing for cost-effectiveness.

  • Regulatory compliance : Produced under ISO 17025 guidelines with strict control over residual solvents (e.g., DMF < 50 ppm).

  • Stability : Storage at 2–8°C in amber vials to prevent hydrolysis.

Challenges and Optimization

  • Isomer purity : N-9/N-7 alkylation ratios >30:1 are critical; achieved via selective crystallization.

  • Byproduct formation : Monoester impurities (<0.5%) are minimized using excess anhydride.

  • Catalyst recycling : DMAP recovery via acid-base extraction reduces costs .

Q & A

What are the recommended methods for synthesizing 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate with high yield and purity?

Basic Research Question
Synthesis of this compound requires careful optimization of reaction conditions. A validated approach involves:

  • Protecting Group Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl or amino groups during esterification or coupling steps, minimizing side reactions .
  • Coupling Agents : Employ carbodiimide-based agents (e.g., DCC or EDC) for ester bond formation between the purine derivative and propane-1,3-diyl dipropanoate backbone.
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound. Purity validation via NMR (e.g., ¹H, ¹³C) and mass spectrometry is critical to confirm structural integrity .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Characterization requires multi-modal analytical techniques:

  • Chromatography : HPLC with UV detection (λ = 260 nm for purine absorbance) to assess purity (>98% recommended for in vitro studies).
  • Spectroscopy :
    • ¹H NMR: Confirm the presence of the purine ring (δ 8.2–8.4 ppm for H-8), methoxy protons (δ 3.3–3.5 ppm), and ester carbonyl groups (δ 170–175 ppm in ¹³C NMR).
    • FT-IR: Validate ester linkages (C=O stretch ~1740 cm⁻¹) and amine groups (N-H stretch ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out adducts or degradation products .

What experimental design considerations are critical when studying the compound's stability under varying pH and temperature conditions?

Advanced Research Question
Stability studies should follow factorial design principles to evaluate interactions between variables :

  • Factors : pH (2.0, 7.4, 9.0), temperature (4°C, 25°C, 40°C), and storage duration (1–30 days).

  • Response Metrics : Quantify degradation via HPLC area-under-curve (AUC) changes.

  • Key Findings :

    ConditionMajor Degradation ProductsStability Threshold
    pH < 3, 40°CHydrolyzed purine derivatives<80% AUC after 7 days
    Neutral pH, 25°CMinimal decomposition>95% AUC after 30 days
    Methodology : Use accelerated stability testing (e.g., 40°C/75% RH) to model long-term storage. Monitor for hazardous decomposition products like nitrogen oxides (NOx) under oxidative conditions .

How can researchers resolve contradictions in data regarding the compound's toxicological effects observed in different in vitro models?

Advanced Research Question
Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Standardized Protocols :
    • Use identical cell lines (e.g., HepG2 for hepatotoxicity) across studies to reduce variability.
    • Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Mechanistic Studies :
    • Perform ROS assays and mitochondrial membrane potential tests to distinguish between apoptotic vs. necrotic pathways.
    • Validate findings using orthogonal methods (e.g., LC-MS/MS to quantify intracellular metabolite levels) .
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile dose-response disparities across studies .

What strategies are effective in mitigating decomposition products during long-term storage?

Advanced Research Question
Decomposition is minimized through:

  • Storage Conditions :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation.
    • Humidity : Use desiccants (e.g., silica gel) to maintain <10% RH .
  • Formulation : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for aqueous stability .
  • Analytical Monitoring :
    • Periodic HPLC checks to detect early-stage degradation (e.g., ester hydrolysis).
    • GC-MS to identify volatile byproducts like propanoic acid derivatives .

How can researchers link this compound's mechanism of action to a theoretical framework in antiviral or anticancer studies?

Advanced Research Question
Integrate the compound’s purine-analog structure into established frameworks:

  • Antiviral Mechanisms :
    • Nucleotide Analogue Theory : Competes with natural nucleotides (e.g., guanosine) for viral polymerase incorporation, inducing chain termination. Validate via radiolabeled uptake assays .
  • Anticancer Mechanisms :
    • Topoisomerase Inhibition : Assess DNA supercoiling relaxation in gel electrophoresis assays.
    • Theoretical Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict binding affinity to kinase targets .

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